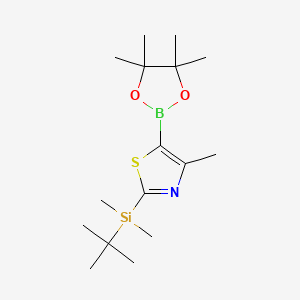

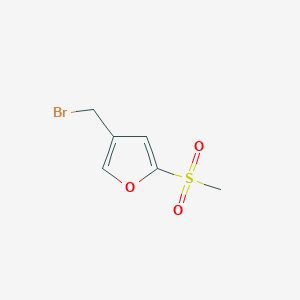

2-(tert-Butyldimethylsilyl)-4-methylthiazole-5-boronic acid pinacol ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

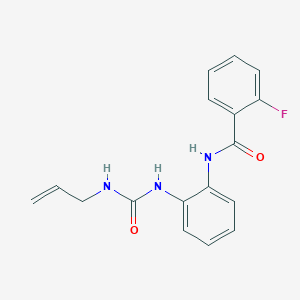

2-(tert-Butyldimethylsilyl)-4-methylthiazole-5-boronic acid pinacol ester, also known as TBSMTB pinacol ester, is an important chemical compound used in scientific research. This compound is a boronic acid derivative that contains a thiazole ring, and it is widely used in the field of organic chemistry.

Aplicaciones Científicas De Investigación

Suzuki Coupling and Synthesis of Complex Molecules : Pinacolboronate esters are crucial in Suzuki coupling reactions for connecting organic building blocks in the total synthesis of complex molecules. For instance, 2-aminopyrimidine-5-pinacolboronate ester, a similar compound, was used as a starting material in the synthesis of a development compound, highlighting the importance of these esters in synthetic chemistry (Zhong et al., 2012).

Pd-Catalyzed Tert-Butoxycarbonylation : A novel protocol has been developed to synthesize tert-butyl esters from boronic acids or boronic acid pinacol esters using palladium acetate and triphenylphosphine as a catalyst system. This method can be applied to a range of substrates, including benzenes, pyridines, and quinolines boronic acids or boronic acid pinacol esters, showcasing the versatility of these compounds in organic synthesis (Li et al., 2014).

Radical Copolymerization : The use of boronic acid pinacol esters in radical polymerization has been explored, leading to the synthesis of conventionally inaccessible copolymers. For example, isopropenyl boronic acid pinacol ester was used for the radical polymerization with common vinyl monomers, elucidating the monomer character and enabling the synthesis of unique copolymers (Makino et al., 2020).

Facile and Green Synthetic Routes : The synthesis of boronic acid esters, including pinacol esters, can be achieved through environmentally benign methods such as mechanochemistry. This method involves simple grinding of a mixture of the boronic acid and diol without a solvent, indicating a green approach to the synthesis of these esters (Schnürch et al., 2007).

Metal- and Additive-Free Borylation : A metal- and additive-free method for converting haloarenes directly to boronic acids and esters has been developed. This photoinduced borylation protocol does not require metal catalysts or ligands, producing boronates that are stable and easy to handle (Mfuh et al., 2017).

Propiedades

IUPAC Name |

tert-butyl-dimethyl-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]silane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30BNO2SSi/c1-11-12(17-19-15(5,6)16(7,8)20-17)21-13(18-11)22(9,10)14(2,3)4/h1-10H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXMLKWPBKYEOFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(S2)[Si](C)(C)C(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30BNO2SSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-yl)acetamide](/img/structure/B2583812.png)

![N-[(5-Methyl-2-phenyltriazol-4-yl)methyl]prop-2-enamide](/img/structure/B2583815.png)

![1-(2,3-Dimethoxyphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea](/img/structure/B2583818.png)

![3-methyl-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2583819.png)

![1-(2-Thienylsulfonyl)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2583830.png)

![methyl 2-[9-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2583832.png)